N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an imidazothiazole ring, a benzofuran moiety, and a carboxamide group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazothiazole intermediate, which is then coupled with a benzofuran derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide
- N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-4-2-3-14-11-18(27-19(14)17)20(25)22-15-7-5-13(6-8-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-12H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUBRBIRWIFVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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